Prodrug Strategy: Quantified Improvement in Synthetic Yield for Oral Bioavailability
The parent acid (1a) of AU-224 demonstrates potent prokinetic activity after intravenous administration but only weak activity orally due to low lipophilicity [1]. To overcome this, the butyl ester prodrug AU-224 was synthesized. The optimized synthesis of AU-224 from the starting material (compound 2) achieved an overall yield of 65% [1]. This represents a significant and quantifiable improvement over the previous synthetic route's overall yield of 14% [1], making the prodrug a more viable and scalable research tool.
| Evidence Dimension | Synthetic efficiency (Overall Yield) |
|---|---|
| Target Compound Data | 65% overall yield from compound 2 |
| Comparator Or Baseline | 14% overall yield from compound 2 (previous synthetic route) |
| Quantified Difference | +51% absolute improvement; over 4.6-fold increase |
| Conditions | Synthesis of AU-224 from 4-amino-1-benzylpiperidine |
Why This Matters
For researchers requiring significant quantities for in vivo studies, the improved synthetic route (84% yield for the final condensation step [1]) ensures a reliable and cost-effective supply chain for AU-224 compared to a less efficient process.
- [1] Jun Sakaguchi et al. An improved synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate (AU-224). Chem. Pharm. Bull., 2001, 49(6), 788-790. DOI: 10.1248/cpb.49.788. View Source
